benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Overview
Description
®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a piperazine ring, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the protection of the NH group using a tert-butyl group, followed by the reaction with mesyl chloride and subsequent treatment with sodium cyanide to yield the protected piperazine derivative .
Industrial Production Methods
In industrial settings, the production of ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
Scientific Research Applications
®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a key intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other bioactive molecules .
Mechanism of Action
The mechanism of action of ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring allows it to act as a scaffold, facilitating the binding of pharmacophoric groups to the target macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester
- ®-1-BOC-3-(Hydroxymethyl)piperazine
- Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Uniqueness
®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both benzyl and hydroxymethyl groups. These features enhance its versatility as an intermediate in the synthesis of various bioactive compounds, making it a valuable tool in medicinal chemistry and drug development .
Properties
IUPAC Name |
benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJXEXNZWQHBJ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190155 | |
Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930837-03-9 | |
Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930837-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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